2-Amino-6-chloro-1,3-benzoxazol-5-OL
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Overview
Description
2-Amino-6-chloro-1,3-benzoxazol-5-OL is a benzoxazole derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group at the second position, a chlorine atom at the sixth position, and a hydroxyl group at the fifth position of the benzoxazole ring. Its unique structure contributes to its varied chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-1,3-benzoxazol-5-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloroformates or chloroacetic acid derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures (around 110°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as iron(III) chloride (FeCl3) may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-1,3-benzoxazol-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
2-Amino-6-chloro-1,3-benzoxazol-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-1,3-benzoxazol-5-OL involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which play crucial roles in cellular processes. By targeting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzoxazole
- 2-Amino-6-chlorobenzoxazole
- 2-Amino-5-chloro-1,3-benzoxazole
Uniqueness
2-Amino-6-chloro-1,3-benzoxazol-5-OL is unique due to the presence of the hydroxyl group at the fifth position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
IUPAC Name |
2-amino-6-chloro-1,3-benzoxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-3-1-6-4(2-5(3)11)10-7(9)12-6/h1-2,11H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVLRXOYBVBNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)Cl)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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